molecular formula C18H19N3O2 B4925131 1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4925131
M. Wt: 309.4 g/mol
InChI Key: OISWPCKCEJIAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methylbenzaldehyde and 6-methyl-2-pyridinecarboxylic acid, followed by cyclization and amide formation. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-2-carboxamide
  • 1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-4-carboxamide

Uniqueness

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-6-8-15(9-7-12)21-11-14(10-17(21)22)18(23)20-16-5-3-4-13(2)19-16/h3-9,14H,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISWPCKCEJIAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.